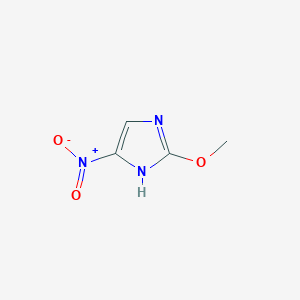

2-methoxy-5-nitro-1H-imidazole

Description

The study of specific chemical compounds is often driven by the established significance of their structural motifs. In the case of 2-methoxy-5-nitro-1H-imidazole, its academic interest is rooted in the well-documented importance of the imidazole (B134444) and nitroimidazole frameworks in the fields of medicinal chemistry and drug discovery.

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. guidechem.com This structural unit is a fundamental component of several essential biological molecules, including the amino acid histidine and the neurotransmitter histamine. veeprho.com Its electron-rich nature and ability to participate in hydrogen bonding make it a versatile scaffold in drug design, enabling interactions with a wide array of biological targets such as enzymes and receptors. researchgate.netchemsrc.com Consequently, the imidazole moiety is found in numerous clinically used drugs with diverse therapeutic applications, including antifungal, anticancer, and anti-inflammatory agents. veeprho.comresearchgate.net

The introduction of a nitro group to the imidazole ring gives rise to the nitroimidazole scaffold, a class of compounds that has had a profound impact on the treatment of infectious diseases. nih.gov The antimicrobial activity of nitroimidazoles is primarily attributed to the reductive bioactivation of the nitro group under the hypoxic conditions often found in anaerobic bacteria and certain tumor cells. nih.gov This reduction generates reactive nitroso and hydroxylamine (B1172632) intermediates that can induce cellular damage, including DNA strand breakage, leading to cell death. nih.gov This mechanism of action has established nitroimidazole derivatives as crucial therapeutic agents against anaerobic bacterial and parasitic infections. nih.govpharmaffiliates.com

The journey of nitroimidazole derivatives in chemical and biological research began in the 1950s with the discovery of azomycin (B20884) (2-nitroimidazole), a natural product isolated from Nocardia mesenterica with antibacterial properties. nih.gov This discovery spurred extensive synthetic efforts to create analogues with improved therapeutic profiles. A significant breakthrough came with the synthesis of metronidazole (B1676534), a 5-nitroimidazole derivative, which demonstrated potent activity against the protozoan Trichomonas vaginalis.

The success of metronidazole propelled the development of a wide range of 5-nitroimidazole drugs, including tinidazole, secnidazole (B1681708), and ornidazole, which have become mainstays in the treatment of anaerobic and protozoal infections. Beyond their antimicrobial applications, nitroimidazoles have also been investigated as radiosensitizers in cancer therapy, leveraging their ability to be selectively activated in hypoxic tumor environments. nih.gov This rich history underscores the enduring importance of the nitroimidazole scaffold in the development of new therapeutic agents and research tools.

While extensive research has been conducted on the broader family of nitroimidazoles, the specific compound this compound (CAS Number: 13369-89-6) represents a more specialized area of academic inquiry. chemsrc.com Its structure, featuring a methoxy (B1213986) group at the 2-position and a nitro group at the 5-position of the imidazole ring, presents a unique combination of functional groups that could modulate the electronic properties and biological activity of the molecule.

The presence of the 5-nitro group suggests potential for antimicrobial or radiosensitizing activity, characteristic of the 5-nitroimidazole class. The methoxy group at the 2-position, however, differentiates it from more common 2-methyl-5-nitroimidazole (B138375) derivatives like metronidazole. This substitution could influence the compound's metabolic stability, lipophilicity, and interaction with biological targets.

Academic investigations into compounds like this compound are often focused on its role as a synthetic intermediate in the creation of more complex molecules. The functional groups present on the imidazole ring provide reactive handles for further chemical modification, allowing for the construction of novel derivatives with potentially enhanced or entirely new biological activities. While specific, in-depth research focused solely on this compound is not as prevalent in the literature as for its more famous relatives, its unique structure positions it as a compound of interest for synthetic and medicinal chemists exploring the vast chemical space of nitroimidazoles.

Data Tables

Structure

3D Structure

Properties

CAS No. |

13369-89-6 |

|---|---|

Molecular Formula |

C4H5N3O3 |

Molecular Weight |

143.10 g/mol |

IUPAC Name |

2-methoxy-5-nitro-1H-imidazole |

InChI |

InChI=1S/C4H5N3O3/c1-10-4-5-2-3(6-4)7(8)9/h2H,1H3,(H,5,6) |

InChI Key |

LUGAJLFZDDUSIC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(N1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

General Synthetic Approaches for Functionalized Nitroimidazoles

The construction of the functionalized nitroimidazole scaffold is a well-explored area of organic synthesis, with numerous methods developed to achieve desired substitutions and functionalities. nih.govnih.gov

The formation of the imidazole (B134444) core is a fundamental step in the synthesis of nitroimidazoles. Various condensation reactions are employed to construct this heterocyclic ring system. nih.gov

One of the most established methods is the Debus-Radziszewski imidazole synthesis , a multi-component reaction that utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.org This versatile method can be adapted to produce a variety of substituted imidazoles. wikipedia.orgpharmaguideline.com

Other notable condensation strategies include:

The Wallach synthesis , which involves the reaction of phosphorus oxychloride with N,N'-disubstituted oxamides to form chloroimidazoles. pharmaguideline.com

The Marckwald synthesis , where α-amino ketones or α-amino aldehydes react with cyanates, isothiocyanates, or thiocyanates to yield imidazoline-2-thiones, which can be further converted to imidazoles. pharmaguideline.com

Modern approaches often utilize metal catalysts or microwave irradiation to improve yields and reaction times for the condensation of various starting materials, such as aldehydes, diketones, and amines. nih.govrsc.org For example, the use of a CuFe2O4 nanoparticle catalyst has been reported for the synthesis of tetrasubstituted imidazoles from benzyl, a functionalized aldehyde, prop-2-ynylamine, and ammonium (B1175870) acetate. nih.gov

The introduction of a nitro group onto the imidazole ring is a critical step that significantly influences the compound's biological activity. The position of the nitro group is crucial, and achieving regioselectivity is a key challenge in nitroimidazole synthesis. nih.govgoogle.com

Nitration of the imidazole ring typically yields 4-nitro or 5-nitroimidazole derivatives, while direct nitration to the 2-position has proven to be more challenging. google.com The reaction conditions, including the nitrating agent and solvent, play a significant role in determining the final product. google.comicm.edu.pl

Common nitrating agents and conditions include:

Mixed acid nitration: A mixture of concentrated nitric acid and sulfuric acid is a common reagent for nitrating imidazole derivatives. google.comicm.edu.pl The use of fuming nitric acid in the presence of sulfuric acid can lead to the formation of 4-nitroimidazole (B12731) derivatives. google.com

Nitronium salts: Reagents like nitronium tetrafluoroborate (B81430) can be used for the selective nitration of the imidazole moiety over an aryl substituent. google.com

N2O5-mixed acid nitrating agent: This reagent has been used in the preparation of 4-nitroimidazole, reportedly leading to high yields and reduced reaction times. google.com

The regioselectivity of nitration can be influenced by the presence of substituents on the imidazole ring. For instance, the nitration of 2-aryl imidazoles with an electron-negative group on the aryl moiety using concentrated nitric acid in sulfuric acid can result in substitution only on the imidazole ring. google.com

Alkylation and Derivatization Reactions of Nitroimidazoles for Structural Modification

Alkylation and other derivatization reactions are essential for modifying the structure of nitroimidazoles, allowing for the fine-tuning of their physicochemical and biological properties. derpharmachemica.comjocpr.comnih.gov

N-alkylation is a common modification, and the regioselectivity of this reaction is influenced by the position of the nitro group and the reaction conditions. derpharmachemica.com For example, the alkylation of 4-nitroimidazole tends to favor substitution at the N-1 position, while 2-methyl-5-nitroimidazole (B138375) can show regioselectivity for N-3 alkylation due to the steric hindrance of the nitro group. derpharmachemica.com The choice of base and solvent is also critical, with potassium carbonate in acetonitrile (B52724) at elevated temperatures often providing good yields. derpharmachemica.comresearchgate.net

Other derivatization strategies include:

Reaction with epoxides: 2-Nitroimidazole (B3424786) can be condensed with epoxides, such as 1,2-epoxy-3-methoxypropane, to introduce functionalized side chains. nih.gov

Mitsunobu reaction: This reaction can be used to couple nitroimidazoles with alcohols, as demonstrated in the synthesis of various derivatives. nih.govbrieflands.com

Formation of esters and thioureas: The hydroxyl group of metronidazole (B1676534) can be esterified, and its amine derivatives can be reacted with isothiocyanates to form thioureas, leading to new compounds with potential antimicrobial activity. jocpr.comnih.gov

Precursor Compounds and Their Chemical Transformations leading to Nitroimidazole Scaffolds

The synthesis of nitroimidazoles relies on a variety of precursor compounds that undergo specific chemical transformations to build the final scaffold. nih.govderpharmachemica.comorganic-chemistry.org

Key precursors and their transformations include:

Imidazole: Imidazole itself is a common starting material. It can be nitrated to form 4-nitro or 5-nitroimidazole. google.comresearchgate.net

2-Aminoimidazole: This compound can be converted to 2-nitroimidazole through diazotization followed by nitration. nih.gov

o-Nitroanilines: These can be used in a one-step reductive cyclization with aldehydes using sodium dithionite (B78146) to form benzimidazoles, a related class of heterocyclic compounds. organic-chemistry.org

2-Methyl-5-nitroimidazole: This commercially available drug, also known as metronidazole, is a versatile precursor for the synthesis of new derivatives through modification of its side chain. jocpr.comnih.gov

4-Nitroimidazole and 5-nitroimidazole: These isomers serve as starting points for alkylation reactions to introduce various substituents on the nitrogen atoms of the imidazole ring. derpharmachemica.com

Optimization of Reaction Conditions and Synthetic Pathways in Nitroimidazole Chemistry

Optimizing reaction conditions is crucial for achieving high yields, purity, and desired regioselectivity in the synthesis of nitroimidazoles. nih.govnih.gov

Factors that are commonly optimized include:

Temperature: Heating can significantly improve the yields of alkylation reactions. derpharmachemica.com For example, increasing the temperature to 60°C has been shown to markedly improve the yields of N-alkylated nitroimidazoles. researchgate.net

Solvent: The choice of solvent can influence the reaction rate and outcome. Acetonitrile is often a good solvent for alkylation reactions. derpharmachemica.com

Base: The type of base used in alkylation and condensation reactions is critical. Potassium carbonate is a commonly used base. derpharmachemica.com

Catalyst: The use of catalysts, such as Lewis acids or transition metals, can enhance the efficiency of imidazole ring formation and other transformations. nih.govorganic-chemistry.org

Reaction Time: Optimizing the reaction time is necessary to ensure complete conversion of starting materials while minimizing the formation of byproducts. researchgate.net

For instance, in the synthesis of 1-methyl-4,5-dinitroimidazole, an orthogonal test was used to study the effects of temperature, reaction time, and the ratio of fuming sulfuric acid to fuming nitric acid to determine the optimal conditions. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 2-methoxy-5-nitro-1H-imidazole. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) of these signals are indicative of the local electronic environment of the protons. Similarly, the ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms within the imidazole (B134444) ring and the methoxy (B1213986) group.

A representative ¹H NMR spectrum of a related compound, 2-methyl-5-nitroimidazole (B138375), shows characteristic signals for the imidazole ring proton and the methyl group protons. For this compound, one would expect to see a singlet for the C4-H proton of the imidazole ring, a singlet for the methoxy group protons, and a signal for the N-H proton.

The ¹³C NMR spectrum provides complementary information. For instance, in a series of 5-nitroimidazole derivatives, the chemical shifts of the imidazole ring carbons (C2, C4, and C5) are well-documented. researchgate.net The presence of the methoxy group at the C2 position and the nitro group at the C5 position in this compound will significantly influence the chemical shifts of these carbons, allowing for their unambiguous assignment.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Analysis of Molecular Planarity and Dihedral Angles within the Imidazole Ring System

An analysis of the planarity of the imidazole ring and the dihedral angles between the ring and its substituents (the methoxy and nitro groups) is contingent on precise atomic coordinates from X-ray data.

Characterization of Intermolecular Hydrogen Bonding Networks (C—H···N, C—H···O)

A definitive characterization of hydrogen bonding requires knowledge of the crystal packing and the specific distances and angles between potential donor and acceptor atoms in the crystal lattice.

Investigation of π-π Stacking Interactions in Crystalline Structures

The presence and geometry of π-π stacking interactions are determined by the arrangement of molecules in the crystal, specifically the distances and orientations between adjacent imidazole rings.

A thorough and scientifically rigorous article on the X-ray crystallographic characterization of this compound can be produced upon the publication of its crystal structure in a peer-reviewed journal or its deposition in a crystallographic database such as the Cambridge Structural Database (CSD).

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of the electronic structure and reactivity of molecules. DFT calculations have been widely applied to the nitroimidazole class of compounds to understand their stability, electronic properties, and potential as therapeutic agents. nih.govrsc.org

Frontier Molecular Orbital (FMO) theory is a critical component of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. youtube.comwikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. libretexts.org A smaller gap suggests higher reactivity.

For nitroimidazole derivatives, the HOMO is often located on the imidazole (B134444) ring, while the nitro group significantly influences the LUMO, making it more susceptible to nucleophilic attack or reduction. researchgate.net The electron-withdrawing nature of the nitro group tends to lower the energy of the LUMO, which is a key feature in the biological mechanism of action for many nitroimidazole-based drugs. researchgate.net

Although specific HOMO-LUMO gap data for 2-methoxy-5-nitro-1H-imidazole is not published, studies on related nitroimidazoles illustrate the typical energy ranges. For example, DFT studies on various nitroimidazole derivatives show how substituents on the imidazole ring can modulate the HOMO-LUMO gap. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Related Nitroimidazole Compounds (Note: This data is for illustrative purposes and does not represent this compound)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2-Nitroimidazole (B3424786) | -7.5 | -2.8 | 4.7 |

| 4-Nitroimidazole (B12731) | -7.6 | -2.9 | 4.7 |

| Metronidazole (B1676534) | -6.9 | -2.5 | 4.4 |

| 2-Methyl-5-nitroimidazole (B138375) | -7.1 | -2.6 | 4.5 |

Data is hypothetical and for illustrative purposes based on typical values for nitroimidazoles.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, revealing charge delocalization and hyperconjugative interactions between filled and empty orbitals. acadpubl.eu These interactions contribute significantly to molecular stability. In nitroimidazole systems, NBO analysis can elucidate the flow of electron density and the strength of various bonds. rsc.org

Studies on related nitroaromatic compounds have demonstrated the utility of NBO analysis in quantifying these stabilizing interactions. researchgate.net For example, the interaction between the lone pair of a substituent and the π* orbitals of the aromatic ring can be quantified by the second-order perturbation energy, E(2).

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For nitroimidazole compounds, MEP maps consistently show a large region of negative electrostatic potential around the oxygen atoms of the nitro group, indicating their high electronegativity and role as a primary site for interaction with electrophiles or hydrogen bond donors. researchgate.net The hydrogen atom on the imidazole nitrogen typically represents a region of positive potential. The methoxy (B1213986) group in this compound would also influence the MEP map, with the oxygen atom contributing to a negative potential region. A theoretical study on 2-nitroimidazole confirmed the large electronegative region around the nitro group. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the excited states of molecules and to simulate their UV-Vis absorption spectra. This analysis can help in understanding the electronic transitions occurring within the molecule upon absorption of light.

For nitroimidazole derivatives, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often of π → π* or n → π* character. These transitions are influenced by the substituents on the imidazole ring. While specific TD-DFT data for this compound is not available, studies on related compounds provide insight into the expected spectral properties. For instance, the introduction of electron-donating or withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum.

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. youtube.com It is widely used in drug discovery to understand binding modes and to estimate the binding affinity between a drug candidate and its biological target. nih.gov

The biological activity of many nitroimidazole compounds is linked to the reductive activation of the nitro group, leading to the formation of radical species that can damage DNA and other macromolecules. nih.gov Molecular docking studies on nitroimidazole derivatives have often focused on their interaction with DNA and specific enzymes involved in their reductive activation. nih.govmdpi.com

While no specific molecular docking studies for this compound are present in the reviewed literature, studies on other nitroimidazoles have shown that they can interact with the minor groove of DNA. biointerfaceresearch.com The binding affinity is influenced by factors such as hydrogen bonding and van der Waals interactions between the ligand and the macromolecule. Docking simulations can provide a binding energy score, which gives an estimate of the binding affinity.

Table 2: Representative Molecular Docking Results for a Nitroimidazole Derivative with DNA (Note: This data is for a representative nitroimidazole and not this compound)

| Macromolecule Target | Predicted Binding Mode | Key Interacting Residues/Bases | Estimated Binding Energy (kcal/mol) |

| DNA (dodecamer) | Minor Groove Binding | A5, T6, G4 | -6.5 |

Data is hypothetical and for illustrative purposes.

In-Depth Computational Analysis of this compound Reveals Key Molecular Characteristics

A comprehensive examination of this compound through computational chemistry and theoretical investigations has elucidated crucial molecular properties, offering insights into its potential for rational drug design. Advanced modeling techniques and quantum chemical calculations have been pivotal in characterizing its electronic structure, dipole moment, and polarizability, providing a foundational understanding for future therapeutic applications.

The use of computational tools has become indispensable in modern medicinal chemistry, allowing for the prediction of molecular properties and the rational design of novel therapeutic agents. For this compound, these methods provide a lens to scrutinize its behavior at the molecular level.

Rational Design Strategies Guided by Computational Modeling

While specific rational design strategies for this compound are not extensively detailed in publicly available literature, the principles of computational modeling in drug design are well-established and can be applied to this compound. Rational drug design, a cost-effective and targeted approach, leverages the structural and functional characteristics of a target molecule to design drugs with high specificity and efficacy. This methodology reduces the reliance on traditional trial-and-error methods.

Computational techniques such as molecular docking could be employed to predict the binding affinity of this compound with specific biological targets, such as microbial nitroreductases. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models offer a pathway to correlate the compound's electronic parameters with its biological activity. Such computational approaches are integral to the broader strategy of drug repurposing, where existing drugs are evaluated for new therapeutic applications, thereby saving significant time and resources in the drug development pipeline.

The broader class of nitroimidazoles has been the subject of extensive computational studies to guide the synthesis of new derivatives with enhanced therapeutic profiles. For instance, the functionalization of the 5-nitro-1H-imidazole scaffold has been explored to develop new and potentially safer nitroimidazoles. These studies often involve creating derivatives and then using computational models to predict their properties and interactions, a strategy directly applicable to this compound.

Quantum Chemical Calculations of Molecular Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for determining the molecular descriptors of a compound. These descriptors, which include dipole moment and polarizability, are fundamental to understanding a molecule's reactivity, solubility, and interaction with biological systems.

For various imidazole derivatives, DFT calculations have been successfully used to predict their reactive properties. These calculations provide insights into the electronic structure and have been shown to correlate well with experimental results.

The dipole moment is a measure of the separation of positive and negative charges in a molecule and is crucial for understanding its interaction with polar solvents and biological macromolecules. Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, influencing its non-covalent interactions.

Mechanistic Insights into Biological Activity and Structure Activity Relationships Sar

Mechanisms of Nitro Group Bioactivation and Reductive Metabolism

The selective toxicity of 5-nitroimidazoles is largely attributed to the reductive bioactivation of the nitro group, a process that occurs preferentially in anaerobic or hypoxic environments. nih.govnih.gov This activation is a multi-step process involving enzymatic catalysis and the formation of cytotoxic reactive species.

The initial and rate-limiting step in the bioactivation of a 5-nitroimidazole is a one-electron reduction of the nitro group (NO₂) to a nitro anion radical (NO₂⁻). scielo.brnih.gov This radical is a highly reactive intermediate. nih.gov The process of bioreduction is central to both the antimicrobial and toxicological mechanisms of action of nitroaromatic drugs. scielo.br

Under anaerobic conditions, this nitro anion radical can undergo further reduction, leading to the formation of other reactive species, including nitroso and hydroxylamine (B1172632) derivatives. nih.govebi.ac.uk These intermediates are ultimately responsible for the cytotoxic effects observed. scielo.brnih.gov The four-electron reduction product, the hydroxylamine, has been implicated as a key species involved in covalent binding to cellular macromolecules. nih.gov The formation of these reactive intermediates is what transforms the prodrug into its active, cytotoxic form. scielo.br A proposed mechanism suggests that the protonated one-electron nitro radical anion is a possible candidate for the active species that damages biological molecules. nih.gov

The bioactivation of 5-nitroimidazoles is not a spontaneous process; it is catalyzed by a class of enzymes known as nitroreductases (NTRs). scielo.brnih.gov These enzymes are flavoproteins that transfer electrons from reduced flavin cofactors to the nitro group of the imidazole (B134444). ebi.ac.ukackerleylab.com Bacterial nitroreductases are a diverse family of oxidoreductase enzymes capable of activating nitroaromatic compounds. ackerleylab.com

These enzymes are particularly active under the low-redox-potential conditions found in anaerobic or microaerophilic organisms, which explains the selective toxicity of these compounds. nih.gov In these organisms, the reduction can be carried out by electron carriers like ferredoxin, which are associated with core metabolic pathways. nih.gov The process involves an initial electron transfer from a nicotinamide cofactor (NAD(P)H) to the enzyme's bound FMN moiety, followed by the transfer of electrons from the FMN to the nitroaromatic substrate. ackerleylab.com This enzymatic reduction "unleashes" the reactive substituents, leading to the activation of cytotoxic metabolites. ackerleylab.com The rates of reduction of nitroimidazole compounds by these enzymes often correlate with their one-electron reduction potentials. nih.gov

Molecular Interactions with Specific Biological Targets

Once activated, the reactive intermediates of 2-methoxy-5-nitro-1H-imidazole can interact with a variety of cellular components, leading to widespread damage and cell death. The primary targets include enzymes, DNA, and other macromolecules.

The imidazole scaffold and its derivatives can act as enzyme inhibitors through various mechanisms. The imidazole ring itself can interact with enzyme active sites. For example, studies on other enzymes have shown that imidazole can act as a partial competitive inhibitor, binding to the active site and reducing the substrate's affinity without affecting the maximum reaction rate. nih.gov

Activated nitroimidazoles have been shown to form covalent adducts with specific enzymes, leading to their inactivation. plos.org In studies with metronidazole (B1676534), adduct formation was observed with thioredoxin reductase, leading to reduced enzymatic activity. plos.org Furthermore, some trisubstituted imidazole derivatives have demonstrated inhibitory activity against enzymes like Xanthine Oxidase and Acetylcholinesterase. mdpi.com Inhibition can occur through direct binding to the active site or through allosteric modulation, where binding to a site other than the active site induces a conformational change that alters the enzyme's activity. nih.govnih.gov Allosteric modulators can either potentiate or inhibit enzyme function. nih.gov

| Enzyme | Inhibiting Compound Class | Mechanism of Inhibition | Reference |

|---|---|---|---|

| Thioredoxin Reductase | Metronidazole (a 5-nitroimidazole) | Covalent adduct formation with the enzyme, reducing its activity. | plos.org |

| GH1 β‐glucosidase | Imidazole | Partial competitive inhibition; binds to the active site, reducing substrate affinity. | nih.gov |

| Xanthine Oxidase | 2,4,5-triphenyl imidazole derivatives | Inhibition of enzyme activity (specific mechanism not detailed). | mdpi.com |

| Acetylcholinesterase | 2,4,5-triphenyl imidazole derivatives | Inhibition of enzyme activity, potentially through π–cation interactions in the active site. | mdpi.com |

DNA is a primary target for the reactive metabolites of 5-nitroimidazoles. scielo.brnih.gov The interaction of these activated species with DNA leads to significant damage, including strand breaks and loss of helical structure, which contributes to the compound's cytotoxicity. nih.govnih.gov The efficiency of DNA damage produced by different nitroimidazoles shows a linear correlation with their one-electron reduction potential. nih.gov

Studies have demonstrated that the reductive activation of 5-nitroimidazoles, requiring four electrons to form a hydroxylamine intermediate, results in species that covalently bind to DNA. nih.gov This covalent binding can occur at specific nucleotide residues, with a noted preference for interaction with guanine bases. nih.gov This interaction weakens the glycosidic bond, leading to strand scission. nih.gov The binding of the activated drug to DNA is considered a key step in its lethal effect on microorganisms. Human hepatic microsomal enzymes have been shown to catalyze the anaerobic reductive activation of 5-nitroimidazoles, leading to covalent binding to proteins and DNA. nih.gov

| Nitroimidazole Drug | Relative Efficiency of DNA Damage | Reference |

|---|---|---|

| Metronidazole | Highest | nih.gov |

| Ornidazole | High | nih.gov |

| Azomycin (B20884) | Intermediate | nih.gov |

| Misonidazole (B1676599) | Low | nih.gov |

| Benznidazole | Lowest | nih.gov |

The imidazole ring contains nitrogen atoms that can act as ligands, allowing the molecule to form complexes with metal ions, a process known as chelation. researchgate.netnih.gov Metal ions like iron, copper, and zinc are essential for the function of many enzymes and proteins. nih.govnih.gov By binding to these metal ions, chelators can disrupt their normal biological functions. nih.gov

The chelation of essential metal ions can influence biochemical pathways in several ways. It can inhibit metalloenzymes by removing the catalytic metal cofactor. nih.gov Additionally, the resulting metal-chelator complex can have its own redox properties, potentially participating in reactions that generate reactive oxygen species (ROS), leading to oxidative stress. mdpi.com While specific studies on the chelation properties of this compound are limited, the inherent ability of the imidazole nucleus to interact with metal ions suggests that this could be an additional facet of its biological activity. researchgate.netresearchgate.net

of this compound and its Analogs

The biological activity of this compound and its related compounds is intricately linked to their chemical structures. Structure-Activity Relationship (SAR) studies, which investigate how a molecule's three-dimensional form and chemical properties influence its biological effects, have provided crucial insights into the mechanisms of action for this class of compounds.

Influence of the Methoxy (B1213986) Group on Electronic Properties and Binding Affinity

The methoxy group (-OCH3) at the 2-position of the imidazole ring plays a significant role in modulating the electronic properties of the molecule, which in turn affects its binding affinity to biological targets. The oxygen atom in the methoxy group is an electron-donating group, which can push electron density towards the 2-position of the imidazole ring. rsc.orgresearchgate.net This alteration in electron distribution can enhance the donor strength of the imidazole N-base, a factor that is important for molecular interactions. rsc.orgresearchgate.net

Impact of the Nitro Group's Position and its Reduction Potential on Biological Activity

The nitro group (-NO2) is a critical pharmacophore for the biological activity of nitroimidazole compounds. nih.govresearchgate.net These compounds are often prodrugs, meaning they are inactive until they are chemically altered within the target organism. nih.govresearchgate.net The activation process typically involves the reduction of the nitro group, which is more efficient under anaerobic (low oxygen) conditions. nih.govresearchgate.net This reduction generates reactive radical species that can damage cellular components like DNA and proteins, leading to cell death. nih.govnih.gov

The position of the nitro group on the imidazole ring is a key determinant of the compound's spectrum of activity. researchgate.netnih.gov For example, 4-nitroimidazoles have shown activity against both aerobic and anaerobic Mycobacterium tuberculosis (Mtb), while 5-nitroimidazoles, like metronidazole, are primarily active against anaerobic Mtb. researchgate.netnih.gov The reduction potential of the nitro group, which is a measure of how easily it accepts electrons, is a crucial factor in its biological activation. nih.gov The presence and nature of other substituents on the imidazole ring can influence this reduction potential and, therefore, the compound's efficacy. nih.gov

| Feature | 4-Nitroimidazoles | 5-Nitroimidazoles |

| Spectrum of Activity | Aerobic and Anaerobic | Primarily Anaerobic |

| Key Determinants for Aerobic Activity | Bicyclic oxazine, lipophilic tail, 2-position oxygen | Generally lack aerobic activity |

Role of Imidazole Ring Substituents in Modulating Molecular Interactions and Efficacy

Electron-withdrawing and electron-donating groups can alter the π-electron density of the imidazole ring, affecting its ability to form hydrogen bonds and coordinate with metals. jopir.in For example, the push-pull of electron density by substituents on the 2-carbon of the imidazole ring is necessary to influence the donor capacity of the N-base electrons. rsc.orgresearchgate.net The three-dimensional arrangement of these substituents is also critical for biological activity, as it dictates how the molecule fits into the binding site of its target. jopir.in

Rational Design of Side-Chain Functionalizations for Enhanced Target Affinity

The rational design of side-chain functionalizations is a key strategy for enhancing the target affinity and potency of imidazole-based compounds. rsc.org By strategically modifying the side chains attached to the imidazole core, researchers can optimize interactions with the target protein or enzyme. nih.gov This approach involves understanding the structure of the target's binding site and designing modifications that will lead to more favorable interactions, such as increased hydrogen bonding or hydrophobic interactions. nih.gov

For example, in the development of antitubercular nitroimidazoles, the addition of a lipophilic side chain was found to be a key determinant of aerobic activity in the 4-nitroimidazole (B12731) series. researchgate.netnih.gov Molecular docking studies can be used to predict how different side-chain modifications will affect binding affinity, guiding the synthesis of more potent analogs. rsc.org This iterative process of design, synthesis, and biological evaluation allows for the systematic optimization of drug candidates. nih.govmdpi.com

Applications in Advanced Drug Design and Development Research

2-Methoxy-5-nitro-1H-imidazole as a Privileged Scaffold for Novel Compound Synthesis

The 5-nitroimidazole framework is considered a privileged scaffold in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities. researchgate.net This core structure's utility stems from its essential role in the bio-activation process and the multiple sites available for chemical modification. The functional groups at positions N1 and C2 are particularly important for modulating the physicochemical properties and, consequently, the biological activity of the resulting derivatives. jocpr.com

For instance, derivatives of the closely related 2-methyl-5-nitroimidazole (B138375), such as secnidazole (B1681708), have been successfully used as starting points for synthesizing new chemical entities. The hydroxyl group in the side chain of secnidazole is amenable to various chemical reactions, including esterification, allowing for the creation of libraries of compounds with potentially enhanced antimicrobial properties. jocpr.comresearchgate.net Similarly, the 2-methoxy group of this compound could be leveraged to create novel derivatives. The synthesis of new compounds often involves straightforward multi-step processes starting from a functionalized nitroimidazole core. nih.gov

The general synthetic approach often involves:

Functionalization at N1: Alkylation at the N1 position is a common strategy to introduce diverse side chains, which can significantly impact the compound's pharmacokinetic profile and target interaction.

Modification at C2: The substituent at the C2 position, in this case, a methoxy (B1213986) group, influences the electronic properties of the imidazole (B134444) ring. While many existing drugs feature a methyl group, the methoxy group offers different steric and electronic characteristics for exploitation.

Reaction of the Nitro Group: The nitro group itself is the key pharmacophore, but its reactivity can be harnessed in specific synthetic contexts, although it is typically preserved for its biological function.

The versatility of the 5-nitroimidazole scaffold allows for the generation of large libraries of compounds for screening against various therapeutic targets.

Rational Drug Design Approaches Utilizing Nitroimidazole Cores for Specific Target Modulation

Rational drug design involving the 5-nitroimidazole core is heavily guided by the understanding of its mechanism of action. The biological activity of these compounds is critically dependent on the reduction of the 5-nitro group within the target cell, a process that is highly favored in the low-oxygen environments of anaerobic organisms or hypoxic tumor tissues. jocpr.commdpi.comnih.gov This bio-reduction creates short-lived, highly reactive cytotoxic intermediates, such as nitro anion radicals, that can damage cellular macromolecules like DNA, leading to cell death. ualberta.canih.gov

Key principles in the rational design of nitroimidazole-based drugs include:

Preservation of the 5-Nitro Group: The nitro group at the 5-position is essential for the compound's biological activity and must be sterically unhindered. jocpr.com

Modulation of Redox Potential: The ease with which the nitro group is reduced (its redox potential) is a critical parameter. Compounds with lower reduction potentials are more selectively activated in anaerobic microbes or hypoxic cells compared to aerobic host cells, which is key to their therapeutic index. nih.gov 5-Nitroimidazoles generally have a lower reduction potential than 2-nitroimidazoles, making them more selective for anaerobic conditions. nih.gov

Structure-activity relationship (SAR) studies on various 5-nitroimidazole derivatives have established that the regions around C2, C5, and N1 are crucial for interaction with biological receptors in anaerobic organisms. jocpr.com The design of new molecules, therefore, focuses on optimizing the substituents at these positions to enhance potency and selectivity.

Development of Molecular Hybrids and Conjugates with Enhanced Biological Potential

Molecular hybridization is a rational drug design strategy that covalently links two or more pharmacophores to create a single molecule with potentially synergistic or complementary activities. mdpi.com This approach aims to enhance therapeutic efficacy, reduce side effects, and overcome drug resistance. mdpi.com The 5-nitroimidazole scaffold is an attractive component for creating such hybrids due to its well-established antimicrobial and hypoxia-targeting properties.

Several studies have reported the synthesis of molecular hybrids based on 5-nitroimidazoles, primarily using metronidazole (B1676534) (a 2-methyl-5-nitroimidazole) as the starting block. These hybrids combine the nitroimidazole moiety with other biologically active scaffolds:

1,3,4-Oxadiazole (B1194373) and 1,2,4-Triazole (B32235) Hybrids: Novel series of 5-nitroimidazole hybrids incorporating 1,3,4-oxadiazole or 1,2,4-triazole moieties have been synthesized and shown to possess significant antibacterial activities. mdpi.com

Natural Product Hybrids: Hybrids of metronidazole with natural products like eugenol (B1671780) have been developed. ualberta.ca These are often synthesized using click chemistry, a highly efficient method for connecting different molecular units. ualberta.ca

Berberine Conjugates: Conjugates of 5-nitroimidazole with berberine, an alkaloid with known antimicrobial properties, have also been created to generate new agents with potent bioactivity. researchgate.net

Pyrazole Hybrids: Pyrazole-nitroimidazole hybrids have been synthesized and evaluated for their antiprotozoal activity, showing promise as lead compounds for treating infections like trichomoniasis. nih.gov

This strategy of creating hybrid molecules allows for the combination of the anaerobic activity of the nitroimidazole part with the properties of the linked molecule, potentially leading to dual-action drugs or agents with an expanded spectrum of activity.

Exploration in Mechanistic Research for Therapeutic Areas

The unique bio-reductive activation mechanism of 5-nitroimidazoles makes them a subject of intense mechanistic research across several therapeutic fields.

The cornerstone of the 5-nitroimidazole class is its efficacy against anaerobic bacteria and various protozoan parasites. researchgate.netjocpr.commdpi.com Marketed drugs like metronidazole, tinidazole, and secnidazole are widely used to treat infections caused by organisms such as Bacteroides fragilis, Clostridium difficile, Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica. researchgate.netnih.gov

The mechanism of action is selective for these organisms because they possess specific low-redox-potential electron transport proteins (like ferredoxin) that are capable of reducing the nitro group of the drug. mdpi.comnih.gov This reduction does not occur efficiently in aerobic host cells. The resulting reactive metabolites cause lethal damage to the pathogen's DNA and other crucial macromolecules. jocpr.comnih.gov

Research in this area focuses on synthesizing new derivatives to combat growing drug resistance. For example, novel 5-nitroimidazole derivatives have been synthesized and tested against metronidazole-resistant Helicobacter pylori strains, with some compounds showing significant activity. brieflands.com

Table 1: Examples of Synthesized 5-Nitroimidazole Derivatives and their Anti-infective Potential

| Base Scaffold | Derivative/Hybrid Moiety | Target Organism(s) | Key Finding | Reference(s) |

| 2-Methyl-5-nitroimidazole | Benzamide | Metronidazole-resistant H. pylori | 4-Methoxy-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)benzamide showed efficacy against resistant strains. | brieflands.com |

| Secnidazole (a 2-methyl-5-nitroimidazole) | Ester Derivatives | Various bacteria and fungi | Esterification of the hydroxyl group led to derivatives with antibacterial and antifungal activity. | jocpr.com |

| 2-Methyl-5-nitroimidazole | 1,3,4-Oxadiazole | E. coli, P. aeruginosa, B. subtilis, S. aureus | Hybrids showed significant antibacterial activity with low MIC values. | mdpi.com |

| Metronidazole | Eugenol Analogues | Trypanosoma cruzi | Hybrid molecules created via click chemistry showed potential as trypanocidal agents. | ualberta.ca |

| 4-Nitroimidazole (B12731) | Pyrazole | Trichomonas vaginalis | Pyrazole-nitroimidazole hybrids exhibited potency equivalent to metronidazole. | nih.gov |

The application of nitroimidazoles in oncology stems from the fact that solid tumors often contain regions of low oxygen, or hypoxia. nih.govnih.gov These hypoxic cells are resistant to conventional therapies like radiation and many chemotherapeutic drugs. Nitroimidazoles are selectively activated under these hypoxic conditions, turning them into bioreductive prodrugs that can specifically target the resistant tumor cell population. nih.govnih.gov

Mechanistic studies have shown that activated nitroimidazoles can induce cellular damage through several pathways:

Covalent Binding: Upon reduction, the reactive intermediates can form covalent adducts with cellular macromolecules, particularly proteins. This has been shown to inhibit the catalytic activity of key enzymes involved in glycolysis and detoxification, such as GAPDH and GST. nih.gov

DNA Damage and Replication Stress: While direct covalent binding to DNA is less commonly observed with some derivatives, the drugs can alter cell morphology, interfere with DNA replication, and induce replication stress, ultimately leading to a halt in cell proliferation (cytostasis). nih.gov

Cell Cycle Arrest and Apoptosis: Various nitroimidazole derivatives have been shown to induce cell cycle arrest and trigger apoptosis in cancer cell lines. nih.gov

The imidazole scaffold itself is considered a privileged structure in the development of anticancer drugs, particularly as kinase inhibitors. mdpi.com Hybrid compounds linking a nitroimidazole to other anticancer agents are being explored to enhance tumor-specific toxicity.

Nitroimidazoles are among the most extensively studied classes of chemical radiosensitizers. nih.govnih.gov Oxygen is a potent radiosensitizer, and its absence in hypoxic tumor cells is a major cause of radioresistance. Electron-affinic compounds like nitroimidazoles can "mimic" the radiosensitizing effect of oxygen. nih.govubc.ca

The mechanism involves the following steps:

Ionizing radiation creates free radicals on cellular targets like DNA.

In well-oxygenated cells, oxygen reacts with these radicals, "fixing" the damage and making it permanent and irreparable.

In hypoxic cells, this fixation does not occur efficiently.

An electron-affinic nitroimidazole can substitute for oxygen, reacting with the DNA radicals to fix the radiation-induced damage, thereby sensitizing the hypoxic cells to the radiation. nih.gov

Furthermore, the bioreductive activation of nitroimidazoles leads to their selective entrapment within hypoxic cells. nih.govnih.gov This property is exploited not only for therapy but also for diagnostics. By labeling a nitroimidazole with a radioactive isotope (e.g., for PET or SPECT imaging), it can be used as a probe to non-invasively detect and map hypoxic regions within tumors. nih.govgoogle.comgoogle.com This allows for patient stratification, identifying those most likely to benefit from hypoxia-targeted therapies. nih.gov While early nitroimidazoles like misonidazole (B1676599) showed dose-limiting toxicity, research continues to develop new analogues with a better therapeutic window. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.